5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone
Description
5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone (CAS: 115370-81-5) is a heterocyclic compound featuring a 1,2,4-thiadiazolidinone core substituted with a phenyl group at position 4 and an imino group at position 5. The hydrazone moiety is derived from 1-methylpropylidene, contributing to its unique electronic and steric properties . This compound belongs to a broader class of thiadiazole derivatives, which are studied for their diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
115370-81-5 |
|---|---|
Molecular Formula |
C12H15N5S |
Molecular Weight |
261.35 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-5-imino-4-phenyl-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C12H15N5S/c1-3-9(2)14-15-12-16-18-11(13)17(12)10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3,(H,15,16)/b13-11?,14-9+ |
InChI Key |
CUMAJRQSJZWUEN-LUISTUDMSA-N |
Isomeric SMILES |
CC/C(=N/NC1=NSC(=N)N1C2=CC=CC=C2)/C |
Canonical SMILES |
CCC(=NNC1=NSC(=N)N1C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone typically involves the reaction of phenylthiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the thiadiazolidine ring . Common reagents used in this synthesis include phosphorus oxychloride and methoxy cinnamic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis have been employed to enhance the efficiency of the synthesis . Green chemistry approaches, including the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines .
Scientific Research Applications
5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in various biological processes, such as tyrosine-protein phosphatase non-receptor type 1 . This inhibition can lead to the modulation of signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s distinctiveness arises from its substitution pattern. Below is a comparative analysis with structurally related thiadiazole derivatives:
Table 1: Structural Comparison of Selected Thiadiazole Derivatives
Key Observations :
- The phenyl group at C4 is a common feature in bioactive thiadiazoles, contributing to π-π stacking interactions in molecular targets .
Key Observations :
- Hydrazone formation (as in the target compound) typically involves condensation of hydrazines with ketones or aldehydes, but specific details (e.g., catalysts, solvents) remain unclear .
- Triethylamine in ethanol (used for 13a–13d) is a common mild condition for thiadiazole cyclization, avoiding harsh reagents .
Physicochemical and Functional Properties
Table 3: Comparative Physicochemical Properties
*LogP for the target compound is influenced by the hydrophobic 1-methylpropylidene group but lacks experimental validation .
Key Observations :
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